molecular formula C11H11F3O4 B11797355 4-Hydroxy-3-methyl-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid

4-Hydroxy-3-methyl-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid

Cat. No.: B11797355
M. Wt: 264.20 g/mol
InChI Key: QPUBEALPXBHHKG-UHFFFAOYSA-N
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Description

4-Hydroxy-3-methyl-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid is a complex organic compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-3-methyl-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: The initial step involves the formation of the benzofuran core through a cyclization reaction. This can be achieved by reacting a suitable phenol derivative with an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of Functional Groups: The hydroxyl, methyl, and trifluoromethyl groups are introduced through various substitution reactions. For example, the hydroxyl group can be introduced via hydroxylation, while the methyl and trifluoromethyl groups can be added through alkylation and trifluoromethylation reactions, respectively.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. This can include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-3-methyl-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde, depending on the reaction conditions and reagents used.

    Reduction: The carboxylic acid group can be reduced to form an alcohol or an aldehyde.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction of the carboxylic acid group can produce alcohols or aldehydes.

Scientific Research Applications

4-Hydroxy-3-methyl-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antioxidant, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Hydroxy-3-methyl-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. Its anticancer activity may involve the induction of apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H11F3O4

Molecular Weight

264.20 g/mol

IUPAC Name

4-hydroxy-3-methyl-6-(trifluoromethyl)-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylic acid

InChI

InChI=1S/C11H11F3O4/c1-4-8-6(15)2-5(11(12,13)14)3-7(8)18-9(4)10(16)17/h5-6,15H,2-3H2,1H3,(H,16,17)

InChI Key

QPUBEALPXBHHKG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C(CC(C2)C(F)(F)F)O)C(=O)O

Origin of Product

United States

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